Cas no 939986-03-5 ((1-Pyrazin-2-yl-piperidin-3-yl)-methanol)
(1-Pyrazin-2-yl-piperidin-3-yl)-methanol Chemical and Physical Properties
Names and Identifiers
-
- (1-Pyrazin-2-yl-piperidin-3-yl)-methanol
- (1-pyrazin-2-ylpiperidin-3-yl)methanol
- AKOS008926664
- (1-Pyrazin-2-yl-piperidin-3-yl)-Methanol, 98+% C10H15N3O, MW: 193.25
- DTXSID80671550
- DB-289633
- [1-(Pyrazin-2-yl)piperidin-3-yl]methanol
- SB41429
- 939986-03-5
- (1-(Pyrazin-2-yl)piperidin-3-yl)methanol
- (1-pyrazin-2-yl-3-piperidyl)methanol
-
- MDL: MFCD09607507
- Inchi: 1S/C10H15N3O/c14-8-9-2-1-5-13(7-9)10-6-11-3-4-12-10/h3-4,6,9,14H,1-2,5,7-8H2
- InChI Key: NNAGKHZEZRAOFN-UHFFFAOYSA-N
- SMILES: OCC1CN(C2C=NC=CN=2)CCC1
Computed Properties
- Exact Mass: 193.121512110g/mol
- Monoisotopic Mass: 193.121512110g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 49.2Ų
Experimental Properties
- Density: 1.159
(1-Pyrazin-2-yl-piperidin-3-yl)-methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM128164-1g |
(1-(pyrazin-2-yl)piperidin-3-yl)methanol |
939986-03-5 | 95% | 1g |
$371 | 2021-08-05 | |
| Chemenu | CM128164-1g |
(1-(pyrazin-2-yl)piperidin-3-yl)methanol |
939986-03-5 | 95% | 1g |
$441 | 2024-07-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1801800-500mg |
(1-(Pyrazin-2-yl)piperidin-3-yl)methanol |
939986-03-5 | 97% | 500mg |
¥6320.00 | 2024-04-24 | |
| Crysdot LLC | CD11008314-1g |
(1-(Pyrazin-2-yl)piperidin-3-yl)methanol |
939986-03-5 | 95+% | 1g |
$393 | 2024-07-19 |
(1-Pyrazin-2-yl-piperidin-3-yl)-methanol Related Literature
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on (1-Pyrazin-2-yl-piperidin-3-yl)-methanol
Chemical Profile of (1-Pyrazin-2-yl-piperidin-3-yl)-methanol (CAS No. 939986-03-5)
Compound (1-Pyrazin-2-yl-piperidin-3-yl)-methanol, identified by its CAS number 939986-03-5, is a significant molecule in the realm of pharmaceutical chemistry. This compound belongs to the class of heterocyclic derivatives, featuring a pyrazine ring linked to a piperidine moiety through a methylene group. The structural configuration of this molecule imparts unique chemical and pharmacological properties, making it a subject of considerable interest in medicinal chemistry research.
The pyrazine core is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. Pyrazine derivatives are well-documented for their diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory effects. The incorporation of a pyrazine ring into the molecular framework of (1-Pyrazin-2-yl-piperidin-3-yl)-methanol likely contributes to its potential therapeutic applications. Specifically, the nitrogen atoms in the pyrazine ring can engage in hydrogen bonding interactions with biological targets, enhancing binding affinity and specificity.
Adjacent to the pyrazine ring is a piperidine moiety, which is another six-membered aromatic heterocycle containing one nitrogen atom. Piperidine derivatives are widely recognized for their role in drug development due to their favorable pharmacokinetic properties and ability to modulate various biological pathways. The presence of the piperidine group in (1-Pyrazin-2-yl-piperidin-3-yl)-methanol suggests that this compound may exhibit properties such as central nervous system (CNS) activity or modulation of ion channels.
The connectivity between the pyrazine and piperidine rings via a methylene group introduces additional conformational flexibility to the molecule. This flexibility can be exploited to optimize interactions with biological targets, potentially enhancing drug efficacy and reducing side effects. The methylene group serves as a bridge, allowing for rotational freedom that can fine-tune the spatial orientation of functional groups within the molecule.
In recent years, there has been growing interest in developing novel scaffolds for drug discovery, particularly those that combine multiple heterocyclic systems to achieve enhanced biological activity. The structure of (1-Pyrazin-2-yl-piperidin-3-yl)-methanol aligns with this trend, as it integrates both pyrazine and piperidine moieties into a single molecular entity. Such hybrid structures have shown promise in various therapeutic areas, including oncology, neurology, and infectious diseases.
One of the most compelling aspects of (1-Pyrazin-2-yl-piperidin-3-yl)-methanol is its potential as a lead compound for further medicinal chemistry optimization. The combination of the pyrazine and piperidine rings provides multiple sites for functionalization, allowing chemists to modify substituents at various positions to improve potency, selectivity, and pharmacokinetic profiles. This versatility makes it an attractive starting point for designing new therapeutic agents.
Recent studies have highlighted the importance of heterocyclic compounds in drug development. For instance, pyrazine derivatives have been investigated for their potential in treating metabolic disorders and inflammation-related diseases. Similarly, piperidine-based compounds have been explored for their role in modulating neurotransmitter receptors and ion channels. The synergistic effects of combining these two motifs in (1-Pyrazin-2-yl-piperidin-3-yl)-methanol may lead to novel therapeutic interventions with unique mechanisms of action.
The synthesis of (1-Pyrazin-2-yl-piperidin-3-yl)-methanol involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Key synthetic strategies typically include nucleophilic substitution reactions, cyclization processes, and protection-deprotection steps to achieve the desired molecular architecture. Advanced techniques such as transition metal-catalyzed cross-coupling reactions can be employed to construct the carbon-nitrogen bonds efficiently.
The physicochemical properties of (1-Pyrazin-2-yl-piperidin-3-yl)-methanol are also critical considerations in drug development. Parameters such as solubility, melting point, stability under storage conditions, and metabolic degradation pathways must be thoroughly evaluated. These properties influence formulation design, bioavailability, and overall therapeutic efficacy. Computational modeling techniques can be utilized to predict these properties before experimental validation.
In conclusion, compound (1-Pyrazin-2-yloxy-piperidin-(3))-(CAS No. 939986- 03- 5) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, comprising both pyrazine and piperidine rings, endow it with considerable potential for developing novel therapeutic agents. The combinatorial effects of these heterocyclic systems offer a rich ground for medicinal chemistry innovation, with implications for treating diverse diseases. As research continues, this compound is likely to play an increasingly important role in drug discovery efforts.
939986-03-5 ((1-Pyrazin-2-yl-piperidin-3-yl)-methanol) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)